molecular formula C21H18ClFN2O3 B245988 N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(4-fluorophenyl)furan-2-carboxamide

N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(4-fluorophenyl)furan-2-carboxamide

Cat. No. B245988
M. Wt: 400.8 g/mol
InChI Key: KKKKEJJOJZUPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(4-fluorophenyl)furan-2-carboxamide, also known as CMF-019, is a novel small molecule that has gained significant attention in scientific research. It was initially developed as a potential treatment for cancer, but recent studies have shown that it has broader applications in various fields of research.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(4-fluorophenyl)furan-2-carboxamide is not fully understood, but studies have provided some insights into how it works. It has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, it has been shown to modulate the immune system, leading to its anti-inflammatory effects. Furthermore, it has been shown to interfere with viral replication, leading to its anti-viral effects.
Biochemical and Physiological Effects
N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(4-fluorophenyl)furan-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to the inhibition of cell proliferation and survival. Additionally, it has been shown to modulate the immune system, leading to its anti-inflammatory effects. Furthermore, it has been shown to interfere with viral replication, leading to its anti-viral effects. However, the precise biochemical and physiological effects of N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(4-fluorophenyl)furan-2-carboxamide are still being investigated.

Advantages and Limitations for Lab Experiments

N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(4-fluorophenyl)furan-2-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it a cost-effective compound for research. Additionally, it has been shown to have a broad range of applications, making it a versatile compound for various fields of research. However, there are also some limitations to using N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(4-fluorophenyl)furan-2-carboxamide in lab experiments. Its mechanism of action is not fully understood, and its effects on different cell types and tissues are still being investigated. Additionally, its potential side effects and toxicity need to be further evaluated.

Future Directions

There are several future directions for research on N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(4-fluorophenyl)furan-2-carboxamide. One potential direction is to investigate its potential as a treatment for cancer and other diseases. Additionally, further studies are needed to understand its mechanism of action and its effects on different cell types and tissues. Furthermore, studies are needed to evaluate its potential side effects and toxicity. Finally, there is a need for further research to optimize the synthesis and purification of N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(4-fluorophenyl)furan-2-carboxamide to make it more cost-effective and efficient for research purposes.
Conclusion
In conclusion, N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(4-fluorophenyl)furan-2-carboxamide is a novel small molecule that has gained significant attention in scientific research. It has a broad range of applications in various fields of research, including cancer, inflammation, and viral infections. Its mechanism of action is not fully understood, but studies have provided some insights into how it works. It has several advantages for lab experiments, but its potential side effects and toxicity need to be further evaluated. There are several future directions for research on N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(4-fluorophenyl)furan-2-carboxamide, including investigating its potential as a treatment for cancer and other diseases, understanding its mechanism of action, and optimizing its synthesis and purification.

Synthesis Methods

The synthesis of N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(4-fluorophenyl)furan-2-carboxamide involves a series of chemical reactions that result in the formation of the final product. The process begins with the reaction between 4-fluoroaniline and 3-chloro-4-(morpholin-4-yl)phenylboronic acid, which produces an intermediate product. This intermediate product is then reacted with furan-2-carboxylic acid to form N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(4-fluorophenyl)furan-2-carboxamide. The overall process involves several purification steps to obtain a pure and stable form of the compound.

Scientific Research Applications

N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(4-fluorophenyl)furan-2-carboxamide has been extensively studied for its potential applications in various fields of research. It has been shown to have anti-cancer properties, with studies indicating that it can inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Furthermore, studies have shown that N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(4-fluorophenyl)furan-2-carboxamide has anti-viral properties, making it a potential treatment for viral infections such as HIV and hepatitis.

properties

Molecular Formula

C21H18ClFN2O3

Molecular Weight

400.8 g/mol

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide

InChI

InChI=1S/C21H18ClFN2O3/c22-17-13-16(5-6-18(17)25-9-11-27-12-10-25)24-21(26)20-8-7-19(28-20)14-1-3-15(23)4-2-14/h1-8,13H,9-12H2,(H,24,26)

InChI Key

KKKKEJJOJZUPGB-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)F)Cl

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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